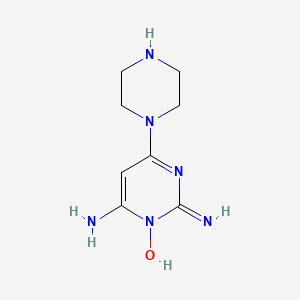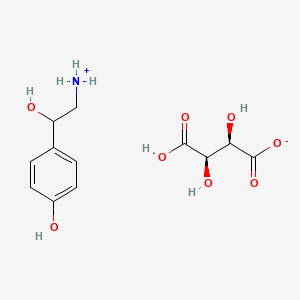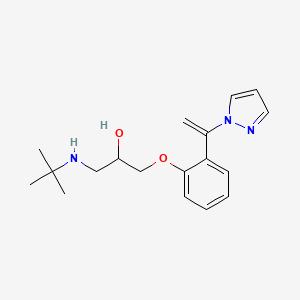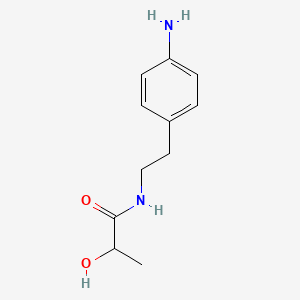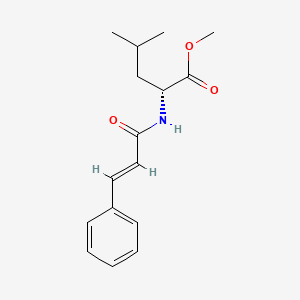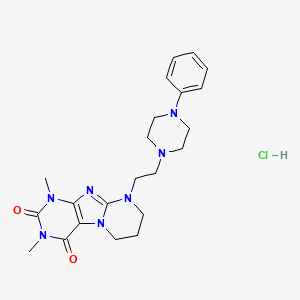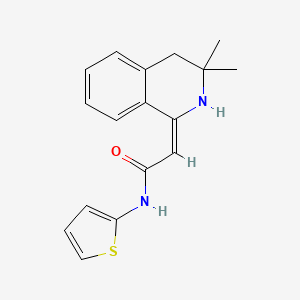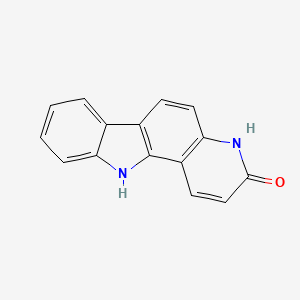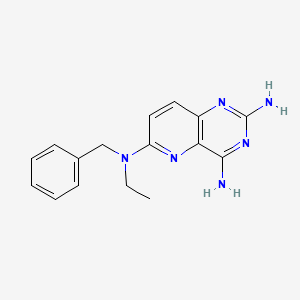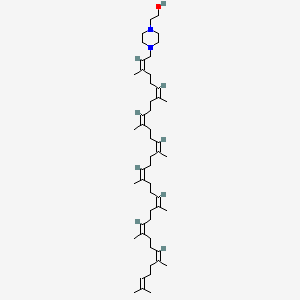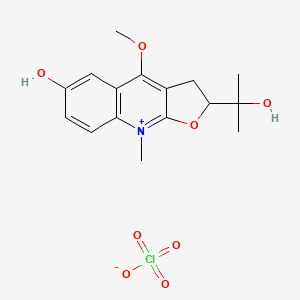
Ribalinium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ribaliniumperchlorat ist eine chemische Verbindung, die zur Klasse der organischen heterotricyclischen Verbindungen gehört. Sie ist bekannt für ihre einzigartige Struktur und ihre Eigenschaften, die sie in verschiedenen wissenschaftlichen und industriellen Anwendungen wertvoll machen. Die Verbindung zeichnet sich durch ihr Perchloratanion aus, das für seine starken oxidierenden Eigenschaften bekannt ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Ribaliniumperchlorat kann über verschiedene Synthesewege hergestellt werden. Eine gängige Methode beinhaltet die Reaktion von Ribaliniumchlorid mit Perchlorsäure. Die Reaktion wird typischerweise unter kontrollierten Bedingungen durchgeführt, um die Reinheit und Stabilität des Endprodukts zu gewährleisten. Die Reaktion kann wie folgt dargestellt werden:
[ \text{Ribaliniumchlorid} + \text{Perchlorsäure} \rightarrow \text{Ribaliniumperchlorat} + \text{Salzsäure} ]
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von Ribaliniumperchlorat die großtechnische Synthese unter Verwendung von hochreinen Reagenzien und fortschrittlicher Ausrüstung. Der Prozess ist optimiert, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Die Reaktionsbedingungen, wie z. B. Temperatur, Druck und Konzentration, werden sorgfältig kontrolliert, um eine gleichbleibende Qualität zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ribaliniumperchlorat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Aufgrund des Vorhandenseins des Perchloratanions kann Ribaliniumperchlorat als starkes Oxidationsmittel wirken.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Produkte zu bilden.
Substitution: Ribaliniumperchlorat kann an Substitutionsreaktionen teilnehmen, bei denen das Perchloratanion durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei Reaktionen mit Ribaliniumperchlorat verwendet werden, umfassen Reduktionsmittel wie Natriumborhydrid und Oxidationsmittel wie Kaliumpermanganat. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, wie z. B. bestimmten Temperaturen und pH-Werten, um die gewünschten Produkte zu erzielen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die bei Reaktionen mit Ribaliniumperchlorat gebildet werden, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. So können Oxidationsreaktionen verschiedene oxidierte Derivate erzeugen, während Reduktionsreaktionen zu reduzierten Formen der Verbindung führen können.
Wissenschaftliche Forschungsanwendungen
Ribaliniumperchlorat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Es laufen Forschungen, um die potenziellen therapeutischen Anwendungen von Ribaliniumperchlorat bei der Behandlung bestimmter Erkrankungen zu untersuchen.
Industrie: Die Verbindung wird bei der Herstellung von fortschrittlichen Materialien und als Katalysator in industriellen Prozessen verwendet.
Wirkmechanismus
Der Wirkmechanismus von Ribaliniumperchlorat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen. Das Perchloratanion kann bestimmte enzymatische Aktivitäten hemmen, indem es den Transport von Ionen über Zellmembranen stört. Dies kann zu verschiedenen biologischen Wirkungen führen, abhängig von den beteiligten spezifischen Signalwegen.
Wirkmechanismus
The mechanism of action of ribalinium perchlorate involves its interaction with molecular targets and pathways. The perchlorate anion can inhibit certain enzymatic activities by interfering with the transport of ions across cell membranes. This can lead to various biological effects, depending on the specific pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ribaliniumperchlorat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Pyryliumsalze: Diese Verbindungen weisen ähnliche strukturelle Merkmale auf und werden in verschiedenen chemischen Anwendungen eingesetzt.
Kovalente organische Perchlorate: Diese Verbindungen haben eine ähnliche Reaktivität und werden in nucleophilen und elektrophilen Substitutionsreaktionen verwendet.
Ribaliniumperchlorat ist aufgrund seiner spezifischen Struktur und Eigenschaften einzigartig, die es in einer Vielzahl von Anwendungen wertvoll machen. Seine starken oxidierenden Eigenschaften und seine Fähigkeit, an verschiedenen chemischen Reaktionen teilzunehmen, unterscheiden es von anderen ähnlichen Verbindungen.
Eigenschaften
CAS-Nummer |
2466-31-1 |
|---|---|
Molekularformel |
C16H20ClNO8 |
Molekulargewicht |
389.8 g/mol |
IUPAC-Name |
2-(2-hydroxypropan-2-yl)-4-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-9-ium-6-ol;perchlorate |
InChI |
InChI=1S/C16H19NO4.ClHO4/c1-16(2,19)13-8-11-14(20-4)10-7-9(18)5-6-12(10)17(3)15(11)21-13;2-1(3,4)5/h5-7,13,19H,8H2,1-4H3;(H,2,3,4,5) |
InChI-Schlüssel |
BMTRCGJGKXUIPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1CC2=C(C3=C(C=CC(=C3)O)[N+](=C2O1)C)OC)O.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


